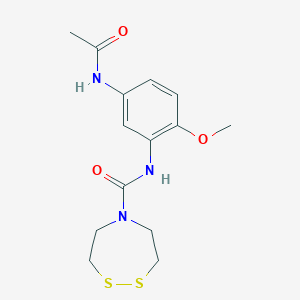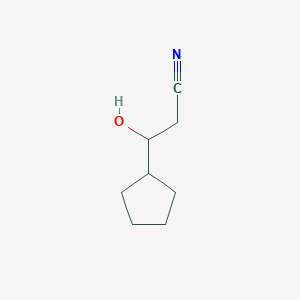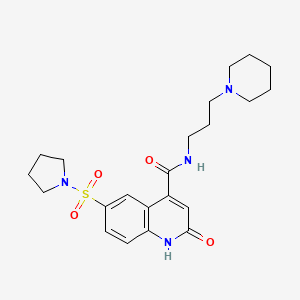
N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide, also known as AMOZ, is a synthetic compound that has been studied for its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide may also induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential antitumor activity, N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have other biochemical and physiological effects. In animal studies, N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have anti-inflammatory and analgesic effects. N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its relatively low toxicity compared to other antitumor agents. However, one limitation is that the mechanism of action of N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
Future research on N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide could focus on elucidating its mechanism of action and optimizing its use as an antitumor agent. In addition, N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide could be studied for its potential application in the treatment of other diseases, such as inflammation and pain. Finally, the synthesis of N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide could be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 5-acetamido-2-methoxybenzoyl chloride with 1,2,5-dithiazepane-5-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain a white crystalline solid with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide has been studied for its potential application as an antitumor agent. In vitro studies have shown that N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-10(18)15-11-3-4-13(20-2)12(9-11)16-14(19)17-5-7-21-22-8-6-17/h3-4,9H,5-8H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYMQQSCQATORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)
![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)



![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)


